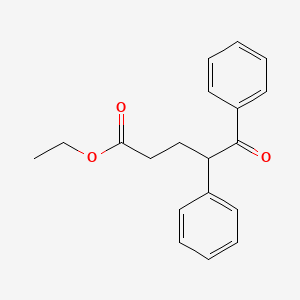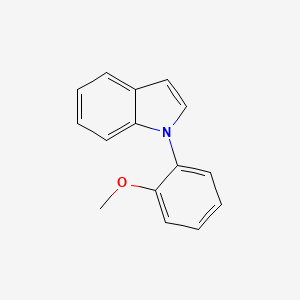
1-(cyclohexylmethyl)-1H-Pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylmethyl)-1H-Pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(cyclohexylmethyl)-1H-Pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(cyclohexylmethyl)-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles into pyrazolines or other reduced forms.
Substitution: Pyrazoles can undergo substitution reactions, such as N-arylation, where an aryl group is introduced at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as aryl halides and copper powder are often employed in N-arylation reactions.
Major Products Formed
Oxidation: Pyrazolones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced forms.
Substitution: N-arylpyrazoles and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylmethyl)-1H-Pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(cyclohexylmethyl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes like alcohol dehydrogenase and interact with estrogen receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazole: The parent compound of the pyrazole family, characterized by a five-membered ring with two adjacent nitrogen atoms.
4-bromo-1-(cyclohexylmethyl)-1H-pyrazole:
3,5-disubstituted pyrazoles: Pyrazole derivatives with substitutions at the 3 and 5 positions, often used in medicinal chemistry.
Uniqueness
1-(cyclohexylmethyl)-1H-Pyrazole is unique due to its specific cyclohexylmethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it a valuable scaffold for further modifications and applications .
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)pyrazole |
InChI |
InChI=1S/C10H16N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h4,7-8,10H,1-3,5-6,9H2 |
InChI-Schlüssel |
SLBLIQDPVAGKAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2C=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B8782280.png)



![Propanedinitrile, [[(4-cyano-1-phenyl-1H-pyrazol-3-yl)amino]methylene]-](/img/structure/B8782310.png)




![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)

